1-(Trifluoromethylsulfonyloxy)-2-(trimethylsilyl)-3,5-dimethoxybenzene
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Overview
Description
3,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate: is a chemical compound with the molecular formula C12H17F3O5SSi and a molecular weight of 358.41 g/mol . This compound is known for its applications in organic synthesis, particularly in the field of aryne chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of an inert atmosphere (e.g., nitrogen or argon) and low temperatures to ensure the stability of the intermediate products .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle the reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate undergoes various chemical reactions, including:
Substitution Reactions: The triflate group can be substituted with other nucleophiles, such as fluoride ions, to generate benzyne intermediates.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions:
Fluoride Ions: Used to generate benzyne intermediates under mild conditions.
Bases: Such as sodium hydride or potassium carbonate, used in substitution reactions.
Major Products Formed:
Benzyne Intermediates: Generated through the substitution of the triflate group with fluoride ions.
Various Substituted Phenyl Compounds: Depending on the nucleophile used in the substitution reactions.
Scientific Research Applications
Chemistry: 3,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate is widely used in organic synthesis as a precursor for benzyne intermediates . These intermediates are valuable in the formation of complex aromatic compounds and are used in the synthesis of natural products and pharmaceuticals .
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials . Its ability to generate reactive intermediates makes it valuable in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate primarily involves the generation of benzyne intermediates through the substitution of the triflate group with fluoride ions . The triflate group acts as a strong leaving group, facilitating the formation of the reactive benzyne species . These intermediates can then undergo various reactions to form complex aromatic compounds .
Comparison with Similar Compounds
2-(Trimethylsilyl)phenyl trifluoromethanesulfonate: Another compound used as a benzyne precursor.
4,5-Dimethoxy-2-(trimethylsilyl)phenyl trifluoromethanesulfonate: Similar in structure but with different substitution patterns.
Uniqueness: 3,5-Dimethoxy-2-(trimethylsilyl)phenyl triflate is unique due to its specific substitution pattern, which influences its reactivity and the types of intermediates it can generate . This makes it particularly valuable in the synthesis of certain aromatic compounds that are not easily accessible through other routes .
Properties
Molecular Formula |
C12H17F3O5SSi |
---|---|
Molecular Weight |
358.41 g/mol |
IUPAC Name |
(3,5-dimethoxy-2-trimethylsilylphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H17F3O5SSi/c1-18-8-6-9(19-2)11(22(3,4)5)10(7-8)20-21(16,17)12(13,14)15/h6-7H,1-5H3 |
InChI Key |
VTTSUIBFLBIUIG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OS(=O)(=O)C(F)(F)F)[Si](C)(C)C)OC |
Origin of Product |
United States |
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